molecular formula C7H14N2 B131611 cis-Octahydropyrrolo[3,4-b]pyridine CAS No. 147459-51-6

cis-Octahydropyrrolo[3,4-b]pyridine

Katalognummer: B131611
CAS-Nummer: 147459-51-6
Molekulargewicht: 126.2 g/mol
InChI-Schlüssel: KSCPLKVBWDOSAI-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-Octahydropyrrolo[3,4-b]pyridine (CAS: 151213-40-0) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.2 g/mol. It is classified as a chiral reagent and pharmaceutical intermediate, notably serving as a key precursor in the synthesis of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic .

Analyse Chemischer Reaktionen

Reduction Reactions

The compound is synthesized via sodium borohydride (NaBH₄)-mediated reduction of imide precursors. For example:

  • Reduction of 6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione :

    • Reagents : NaBH₄, acetic acid, toluene.

    • Conditions : 0–30°C, followed by heating to 60°C.

    • Product : 6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine (yield: 76.6–84.5%, purity: 98.1–98.5% by HPLC) .

    • Mechanism : Borohydride selectively reduces the imide carbonyl groups to form the saturated bicyclic amine.

Chiral Resolution

Chiral separation of racemic mixtures is achieved using resolving agents:

  • Resolving Agent : (S)-Mandelic acid or (R)-camphorsulfonic acid.

  • Process : Salts of the enantiomers are formed in polar solvents (e.g., methanol), followed by fractional crystallization.

  • Outcome : Isolation of (S,S)-6-benzyl-octahydro-pyrrolo[3,4-b]pyridine with >99% enantiomeric excess .

Acetylation

The secondary amine undergoes acetylation to form derivatives:

  • Reagents : Acetic anhydride, triethylamine (base), dichloromethane.

  • Conditions : Ice-cooled reaction (0–5°C), 2-hour stirring.

  • Product : (S,S)-2-Acetyl-6-benzyl-octahydro-pyrrolo[3,4-b]pyridine (yield: 94.1%) .

    • Characterization :

      • ¹H-NMR (CDCl₃) : δ 1.93 (s, 3H, CH₃CO), 3.68–3.73 (m, 2H, pyrrolidine-H), 7.26–7.34 (m, 5H, benzyl) .

Cycloaddition Reactions

The compound participates in diastereoselective 1,3-dipolar cycloadditions:

  • Example : Reaction with maleimides forms tetracyclic pyrrolo[3,4-c]pyrrole derivatives.

    • Conditions : Reflux in toluene or methanol.

    • Outcome : Products with >90% diastereoselectivity and yields of 42–92% .

Dipolarophile Product Yield (%) Diastereoselectivity
DMADPyrrolopyrrolidine92>95%
Phenylsulfenyl7-Cyano-pyrrolopyridazine4285%

Substitution Reactions

Brominated derivatives undergo nucleophilic substitution:

  • Reagents : Aminocrotonates, bromomaleimides.

  • Conditions : Methanol, room temperature.

  • Product : Polyhydrogenated pyrrolo[3,4-b]pyrroles (yields: 46–72%) .

    • Mechanism : Bromine displacement by enamine nucleophiles, followed by cyclization.

Oxidation and Functionalization

  • Oxidation : Catalytic hydrogenation or peroxide-mediated oxidation yields hydroxylated derivatives.

  • Functionalization : Alkylation or acylation at the nitrogen site enhances pharmacological activity (e.g., histamine H₃ receptor modulation) .

Key Data Tables

Table 1: Reduction Conditions and Yields

Substrate Reducing Agent Solvent Yield (%) Purity (%)
6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dioneNaBH₄/AcOHToluene84.598.5
6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dioneNaBH₄/I₂Toluene76.698.1

Table 2: Substitution Reactions with Bromomaleimides

Bromomaleimide Nucleophile Product Yield (%)
N-PhenylEthyl aminocrotonateHexahydropyrrolo[3,4-b]pyrrole46
N-MethylMethyl aminocrotonateHexahydropyrrolo[3,4-b]pyrrole72

Wissenschaftliche Forschungsanwendungen

Overview

cis-Octahydropyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing heterocyclic compound with the molecular formula C7H14N2C_7H_{14}N_2. It is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly antibiotics like moxifloxacin. This article explores the scientific research applications of this compound, highlighting its biological activities, synthesis methods, and case studies.

Antibiotic Synthesis

This compound is a crucial intermediate in the synthesis of moxifloxacin, a fluoroquinolone antibiotic effective against a variety of bacterial infections. Its mechanism of action includes:

  • Inhibition of DNA Gyrase : Essential for bacterial DNA replication.
  • Inhibition of Topoisomerase IV : Critical for bacterial transcription processes.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values range from 7.81 to 62.5 μg/mL against Mycobacterium tuberculosis.
AntiviralPotential antiviral activity noted; specific mechanisms require further investigation.
NeuroprotectiveMay serve as a scaffold for developing neuroprotective agents useful in neurodegenerative diseases.

Case Studies

  • Study 1: Antimicrobial Efficacy
    • Focused on derivatives against Mycobacterium tuberculosis, demonstrating significant antimycobacterial activity with reported MIC values.
  • Study 2: Synthesis and Characterization
    • Investigated various synthesis methods involving N-Boc protection strategies and characterized using NMR and mass spectrometry.
  • Study 3: Neuroprotective Potential
    • Explored neuroprotective effects in cellular models, indicating potential for treating conditions like Alzheimer's disease.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Physical State : Oil-like, clear to pale yellow in appearance.
  • Boiling Point : 198°C.
  • Density : 0.950 g/cm³.
  • Solubility: Slightly soluble in chloroform and methanol, poorly soluble in water.
  • Storage : Requires protection from light and inert atmosphere at 2–8°C.
  • Chirality : The compound exhibits stereochemistry, with the (4aS,7aS) configuration being pharmacologically relevant .

Its synthesis and handling require caution due to its classification as harmful (Xn) via inhalation, skin contact, or ingestion .

Comparison with Structurally Similar Heterocyclic Compounds

Key Observations:

Structural Complexity :

  • The cis-Octahydropyrrolo[3,4-b]pyridine features a saturated bicyclic system, enhancing its stability and suitability for chiral synthesis. In contrast, imidazo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine contain unsaturated rings, increasing their reactivity .
  • Pyrido[2,3-d]pyrimidine incorporates a pyrimidine ring, enabling hydrogen bonding and diverse pharmaceutical applications .

Synthesis Efficiency :

  • Pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine are synthesized via one-pot methods with moderate to good yields (60–85%), reducing purification steps .
  • The synthesis of This compound likely involves multi-step processes, given its role as a high-purity intermediate .

Therapeutic Relevance :

  • This compound is exclusively an intermediate, whereas pyrazolo[3,4-b]pyridine derivatives are patented for direct therapeutic use in autoimmune diseases .

Physicochemical and Functional Differences

  • Solubility and State :
    • This compound is oil-like, complicating formulation, while pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine are typically solids, easing tablet or capsule incorporation .
  • Chirality: The chiral nature of this compound makes it critical for enantioselective drug synthesis, a feature absent in non-chiral analogues like imidazo[1,5-a]pyridine .
  • Thermal Stability :
    • High boiling point (198°C) and moderate melting point (87°C) suggest This compound is stable under standard reaction conditions, unlike thermally sensitive derivatives like 1,8-naphthyridine .

Biologische Aktivität

Introduction

Cis-Octahydropyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound with the molecular formula C7_7H14_{14}N2_2. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly antibiotics like moxifloxacin. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. Notably, it plays a role in inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription in bacteria. This mechanism underlies its use as an intermediate in the production of moxifloxacin, a potent antibiotic that exhibits broad-spectrum antibacterial activity.

MechanismDescription
DNA Gyrase InhibitionInhibits bacterial DNA gyrase, crucial for DNA replication.
Topoisomerase IV InhibitionInhibits topoisomerase IV, affecting bacterial transcription processes.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities beyond its antibacterial properties. These include:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria .
  • Antiviral Properties : The compound has shown potential antiviral activity, although specific mechanisms and target viruses require further investigation.
  • Neuroprotective Effects : Preliminary research suggests that this compound may act as a scaffold for developing neuroprotective agents, potentially useful in treating neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains with MIC values reported.
AntiviralPotential activity noted; requires further study for specific targets.
NeuroprotectiveMay serve as a scaffold for neuroprotective drug development.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against Mycobacterium tuberculosis. The results indicated minimum inhibitory concentration (MIC) values ranging from 7.81 to 62.5 μg/mL, demonstrating significant antimycobacterial activity .

Study 2: Synthesis and Characterization

Research focused on synthesizing this compound through various methods involving N-Boc protection strategies. Characterization was performed using NMR and mass spectrometry to confirm structural integrity and purity.

Study 3: Neuroprotective Potential

Investigations into the neuroprotective effects of pyrrolopyridine derivatives revealed their potential to mitigate neurodegeneration in cellular models. These findings suggest that further exploration into their mechanism could lead to novel treatments for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing cis-octahydropyrrolo[3,4-b]pyridine, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The synthesis of bicyclic amines like this compound often involves cyclization or hydrogenation of pyrrolo-pyridine precursors under controlled conditions. For example, Pd-catalyzed cross-coupling reactions in an inert atmosphere (e.g., N₂) with ligands like dppp (1,3-bis(diphenylphosphino)propane) can enhance stereochemical control . Solvent choice (e.g., 1,2-dimethoxyethane) and temperature gradients are critical to minimize racemization and favor the cis configuration. Post-synthesis purification via column chromatography or recrystallization ensures stereochemical integrity.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., bridgehead hydrogens) and coupling constants to confirm stereochemistry. For example, cis-configuration may exhibit distinct splitting patterns compared to trans .
  • LC-MS/HPLC : Validate purity (>98%) and detect trace impurities using reverse-phase columns with UV detection (e.g., 210–254 nm) .
  • Elemental Analysis : Confirm empirical formula (C₇H₁₄N₂) with <0.4% deviation .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store under anhydrous conditions in sealed, nitrogen-purged containers at 2–8°C. Avoid exposure to light and moisture to prevent hydrolysis or oxidation. Short-term stability tests (e.g., TGA/DSC) can assess decomposition thresholds under accelerated conditions .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its activity as a protein kinase inhibitor?

  • Methodological Answer : Introduce substituents at the pyrrolidine nitrogen or pyridine ring to modulate steric and electronic effects. For example, benzyl or phenyl groups at position 6 (as seen in pyrrolo[2,3-b]pyridine derivatives) improve binding affinity to kinase ATP pockets . SAR studies using X-ray crystallography or molecular docking can identify critical interactions (e.g., hydrogen bonding with hinge regions) .

Q. What strategies resolve contradictions in reported NMR data for this compound derivatives?

  • Methodological Answer : Cross-validate spectral assignments using 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals. Compare experimental data with computational predictions (DFT-based chemical shift calculations). Discrepancies in coupling constants may arise from solvent effects or dynamic processes—variable-temperature NMR can clarify conformational exchanges .

Q. How do reaction conditions influence the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer : Electrophilic sites (e.g., pyridine C-3) react preferentially with soft nucleophiles (e.g., amines, thiols) in polar aprotic solvents. Steric hindrance at bridgehead positions can redirect reactivity to alternative sites. Kinetic studies under varying pH and temperature conditions quantify activation barriers and guide selectivity optimization .

Q. What analytical workflows are recommended for quantifying trace impurities in this compound batches?

  • Methodological Answer : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Validate methods per ICH Q2(R1) guidelines for LOD (≤0.1%), LOQ (≤0.3%), and linearity (R² > 0.995). Spiked recovery experiments ensure accuracy (±5%) .

Q. Can computational modeling predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Apply QSAR models (e.g., SwissADME, pkCSM) to estimate logP, solubility, and CYP450 inhibition. Molecular dynamics simulations (AMBER/CHARMM) assess membrane permeability and blood-brain barrier penetration. Validate predictions with in vitro assays (e.g., Caco-2 monolayer transport) .

Eigenschaften

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252010
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151213-42-2
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151213-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

69 g (0.32 mol) of 6-benzyl-octahydropyrrolo[3,4-b]pyridine are hydrogenated in 450 ml of methanol over 7 g of palladium-on-active charcoal (5% strength) at 90° C./90 bar in the course of 3 hours. The catalyst is then filtered off, the filtrate is concentrated and the residue is distilled. 33.8 g (84.% of theory) of a colorless solid having a melting point of 65°-67° C. and a boiling point of 78° C./9 mbar are obtained.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxy-5-nonoxyterephthalaldehyde
cis-Octahydropyrrolo[3,4-b]pyridine
2-Methoxy-5-nonoxyterephthalaldehyde
cis-Octahydropyrrolo[3,4-b]pyridine
2-Methoxy-5-nonoxyterephthalaldehyde
cis-Octahydropyrrolo[3,4-b]pyridine
2-Methoxy-5-nonoxyterephthalaldehyde
cis-Octahydropyrrolo[3,4-b]pyridine
2-Methoxy-5-nonoxyterephthalaldehyde
cis-Octahydropyrrolo[3,4-b]pyridine
2-Methoxy-5-nonoxyterephthalaldehyde
cis-Octahydropyrrolo[3,4-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.